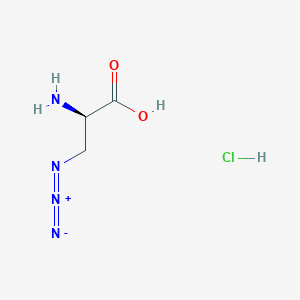![molecular formula C13H14N2O3S B2668719 Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate CAS No. 108940-16-5](/img/structure/B2668719.png)
Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate is a chemical compound with the empirical formula C11H11NO2S . It is a solid substance . The compound has a melting point of 222-223 °C .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, often involves the Gewald synthesis . This method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound can be determined by various spectroscopic methods. For instance, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 222-223 °C and a predicted boiling point of 535.4±45.0 °C .科学的研究の応用
Chemical Synthesis and Biological Importance
Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate, belonging to the class of benzazoles, has been the subject of significant interest in medicinal chemistry due to its diverse biological activities. The compound and its derivatives are pivotal in the synthesis of guanidine-containing molecules like 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim. These compounds exhibit a wide range of pharmacological activities, including cytotoxic properties and the ability to inhibit cell proliferation via pathways such as angiogenesis and apoptosis. Recent advancements in synthetic methodologies have allowed for various modifications and functionalizations of this molecule, enhancing its potential as a therapeutic agent (Rosales-Hernández et al., 2022).
Environmental Impact and Contamination Studies
Parabens, which are structurally related to this compound, have been extensively studied for their environmental impact. They are commonly used as preservatives and have been detected in various environmental matrices, raising concerns about their potential as weak endocrine disruptors. The study of their occurrence, fate, and behavior in aquatic environments is crucial to understand their impact on ecosystems and human health. Despite wastewater treatments effectively reducing their concentrations, they are still ubiquitously found in surface water and sediments due to continuous environmental introduction. Their interaction with free chlorine forms chlorinated by-products, which are more stable and persistent, necessitating further studies on their toxicity (Haman et al., 2015).
Synthetic and Antioxidant Properties
The compound has also been implicated in studies focusing on synthetic procedures for compounds with significant biological activities. For instance, the synthesis and evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones have been reported, highlighting the importance of this compound and related compounds in creating molecules with potential antioxidant properties. The development of novel, simple, and environmentally friendly procedures for synthesizing these heterocycles emphasizes the compound's role in advancing medicinal chemistry and pharmacology (Laroum et al., 2019).
将来の方向性
The future directions for research on Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate could include further studies on its synthesis, chemical reactions, mechanism of action, and biological activities. Additionally, more research is needed to fully understand its safety and hazards. Given the potential biological activities of thiophene derivatives , this compound could be a promising compound for further investigation in medicinal chemistry.
特性
IUPAC Name |
ethyl 7-acetamido-2-amino-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-13(17)10-8-5-4-6-9(15-7(2)16)11(8)19-12(10)14/h4-6H,3,14H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGANELGZHHJHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC=C2NC(=O)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

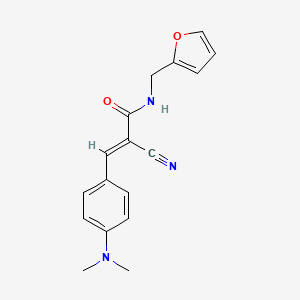

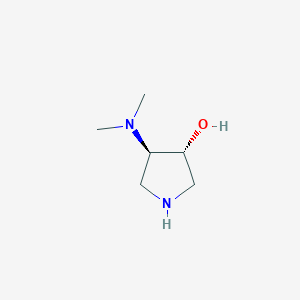

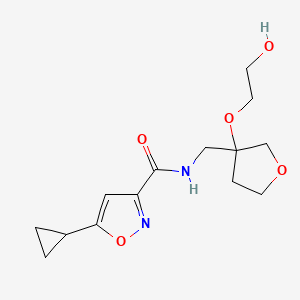
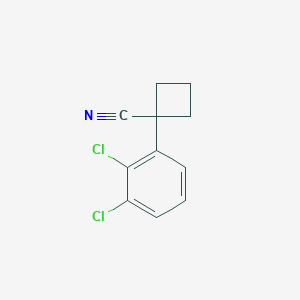
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2668648.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2668650.png)
![4-[(2S,4R)-1-(2-chloropyridine-4-carbonyl)-4-fluoropyrrolidine-2-carbonyl]morpholine](/img/structure/B2668651.png)

![3-(4-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2668655.png)
![N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B2668657.png)
